molecular formula C15H20F2N2O4S2 B2672010 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide CAS No. 1235291-03-8

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide

Cat. No.: B2672010
CAS No.: 1235291-03-8
M. Wt: 394.45
InChI Key: KYNCEGQSENBVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide is a synthetic sulfonamide derivative intended for research purposes. Sulfonamide compounds are a significant class in medicinal chemistry and are frequently investigated for their potential to modulate various biological pathways. Recent scientific literature has highlighted the research value of structurally similar benzenesulfonamide compounds, which have shown promise in areas such as inducing ferroptosis in tumor cells . Studies on related molecules indicate that benzenesulfonamides can function by targeting key regulatory pathways, such as the KEAP1-NRF2-GPX4 axis, which plays a critical role in cellular oxidative stress response and ferroptosis . Other sulfonamide derivatives are also being explored as modulators of ion channels, such as TRPM8, for pain-related research . This compound features a piperidine core that is doubly substituted, a common motif in drug discovery, and incorporates both a cyclopropylsulfonyl and a 2,6-difluorobenzenesulfonamide group. These functional groups may influence the molecule's physicochemical properties and its interaction with biological targets. Researchers may find this compound valuable for probing new mechanisms in oncology, neuroscience, or other fields of basic research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O4S2/c16-13-2-1-3-14(17)15(13)24(20,21)18-10-11-6-8-19(9-7-11)25(22,23)12-4-5-12/h1-3,11-12,18H,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNCEGQSENBVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The cyclopropylsulfonyl group is introduced through sulfonylation reactions, often using reagents like cyclopropylsulfonyl chloride. The difluorobenzenesulfonamide moiety is then attached via nucleophilic substitution reactions, utilizing suitable fluorinated benzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization. The reaction conditions are carefully controlled to ensure the reproducibility and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and fluorobenzene moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, and antitumor activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Hypotheses

While direct pharmacological data for this compound are unavailable, inferences can be drawn from structural analogs:

  • Hypothesis 1 : The 2,6-difluoro substitution may confer rigidity to the benzenesulfonamide group, enhancing binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase IX) .
  • Hypothesis 2 : The cyclopropylsulfonyl group could mitigate CYP450-mediated metabolism, a common issue in sulfonamide therapeutics .

Q & A

Q. How can researchers optimize the synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide to improve yield and purity?

Methodological Answer: Synthetic optimization should focus on controlled copolymerization techniques, as demonstrated in analogous sulfonamide-piperidine systems (e.g., P(CMDA-DMDAAC)s synthesis) . Key steps include:

  • Reagent stoichiometry adjustments : Use Design of Experiments (DoE) to test molar ratios of cyclopropylsulfonyl chloride and piperidine intermediates.
  • Temperature control : Maintain reaction temperatures between 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis).
  • Purification : Employ gradient column chromatography with silica gel (eluent: ethyl acetate/hexane) and validate purity via HPLC-MS.
  • Yield tracking : Compare yields under varying conditions (e.g., solvent polarity, catalyst loading) using statistical models .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Based on analogous sulfonamide safety

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact (acute toxicity category 4 per OSHA HCS) .
  • Ventilation : Use fume hoods with >100 ft/min face velocity to avoid aerosol inhalation (linked to respiratory irritation) .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste contractors .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer:

  • HPLC-MS : Use a C18 column with mobile phase methanol/buffer (65:35 v/v, pH 4.6 adjusted with glacial acetic acid) to confirm molecular ion peaks and detect impurities .
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra in DMSO-d6 to verify piperidine ring substitution patterns and sulfonamide linkage .
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized bioassays : Replicate experiments using identical cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound variability.
  • Impurity profiling : Quantify residual solvents (e.g., DMF) via GC-MS and correlate with bioactivity outliers .
  • Meta-analysis : Compare datasets using multivariate regression to isolate confounding variables (e.g., solvent polarity in solubility studies) .

Q. What strategies are effective for modifying the compound’s structure to enhance metabolic stability without compromising target affinity?

Methodological Answer:

  • Piperidine ring modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position to reduce CYP450-mediated oxidation .
  • Sulfonamide bioisosteres : Replace the benzenesulfonamide moiety with thiadiazole or pyridazine rings to improve pharmacokinetic profiles .
  • In silico modeling : Use molecular dynamics simulations to predict binding free energy changes (ΔG) upon structural alterations .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Methodological Answer:

  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and analyze degradation via LC-MS. Common degradants include:
Condition Major Degradants Mechanism
High humidityHydrolyzed sulfonamide (free -SO2NH2)Nucleophilic attack by H2O
Oxidative stressSulfone-to-sulfoxide conversionRadical-mediated oxidation
Photolysis (UV light)Cyclopropane ring-opening productsPhotoinduced homolytic cleavage
  • Stabilization : Use amber glass vials with desiccants (silica gel) and store at -20°C under argon .

Data Contradiction Analysis

Q. Why do solubility studies of this compound report conflicting results in aqueous vs. organic solvents?

Methodological Answer: Contradictions often stem from:

  • pH-dependent solubility : The compound’s sulfonamide group exhibits pKa ~6.5; solubility increases in alkaline buffers (e.g., phosphate buffer pH 7.4) but decreases in acidic media .
  • Solvent polarity effects : LogP values (predicted ~3.2) indicate preferential solubility in DMSO or acetonitrile over water. Validate via shake-flask method with UV-Vis quantification at λmax 254 nm .

Experimental Design Recommendations

Q. How should researchers design in vivo pharmacokinetic studies for this compound?

Methodological Answer:

  • Dosing regimen : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in Sprague-Dawley rats (n=6/group).
  • Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
  • Analytical method : Quantify plasma concentrations using LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.